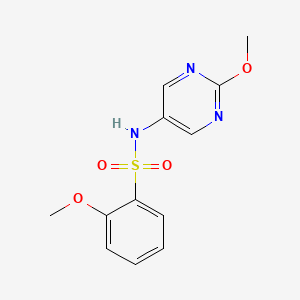

2-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide, also known as MPPS, is a sulfonamide-based compound that has been studied extensively for its potential applications in scientific research. This compound is known for its ability to inhibit certain enzymes, making it a useful tool in the study of various biological processes.

科学的研究の応用

- The sulfonamide moiety in this compound is structurally similar to para-aminobenzoic acid (PABA). This similarity allows it to inhibit and replace PABA in the enzyme dihydropteroate synthetase, which is crucial for folate production in bacteria. By disrupting folate synthesis, it inhibits bacterial DNA growth and cell division .

- Researchers have discovered and optimized 2,4-substituted pyrimidines as covalent inhibitors of Janus kinase 3 (JAK3). These compounds exploit a unique cysteine residue (Cys909) in JAK3, potentially offering therapeutic benefits in autoimmune diseases and cancer .

- The negative charges in the sulfonamide group of this compound are concentrated around the O4 and O5 atoms. This structural feature suggests that it could serve as a nucleophilic attack site in chemical reactions .

- Researchers explore derivatives of this compound for their potential as drug candidates. By modifying the substituents on the pyrimidine ring, they aim to enhance selectivity, bioavailability, and pharmacokinetics .

- The boronic acid functionality in this compound makes it interesting for boron-based chemistry. Researchers investigate its reactivity, stability, and applications in cross-coupling reactions and Suzuki-Miyaura coupling .

- Density functional theory (DFT) studies can provide insights into the electronic structure, stability, and reactivity of this compound. Researchers analyze its molecular properties, energetics, and potential reaction pathways .

Antibacterial Agents

Covalent JAK3 Inhibitors

Nucleophilic Attack Sites

Medicinal Chemistry

Boronic Acid Chemistry

Computational Studies

作用機序

Target of Action

The primary targets of 2-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide are enzymes involved in the folic acid metabolism cycle . These enzymes are crucial for bacterial growth and multiplication .

Mode of Action

The compound acts as a competitive inhibitor of p-aminobenzoic acid (PABA) in the folic acid metabolism cycle . This inhibition disrupts the production of folic acid, a vital component for bacterial DNA synthesis .

Biochemical Pathways

The inhibition of PABA prevents the formation of dihydrofolate and tetrahydrofolate . These molecules are essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA. As a result, the compound inhibits bacterial DNA growth and cell division or replication .

Pharmacokinetics

Most sulfonamides are readily absorbed orally , suggesting that this compound may also have good oral bioavailability.

Result of Action

The compound’s action results in the inhibition of bacterial growth and multiplication . By disrupting the production of folic acid, the compound prevents the synthesis of bacterial DNA, thereby inhibiting cell division and replication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s storage temperature can affect its stability . Furthermore, the compound’s efficacy can be influenced by the presence of other substances that compete for the same target enzymes .

特性

IUPAC Name |

2-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-18-10-5-3-4-6-11(10)20(16,17)15-9-7-13-12(19-2)14-8-9/h3-8,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBJBPLJUAITDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NC2=CN=C(N=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2837773.png)

![3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2837779.png)

![2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole](/img/structure/B2837781.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2837782.png)

![Ethyl 2-methyl-6-oxo-4-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2837788.png)

![1-[[1,3-Dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2837790.png)